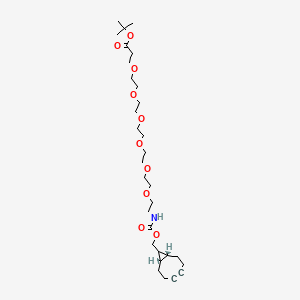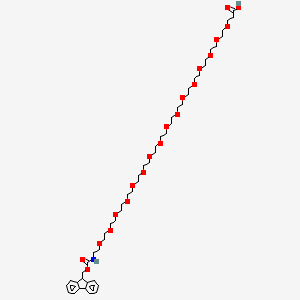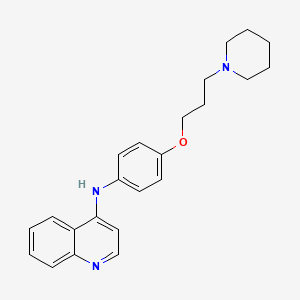
3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de GR105659X implica varios pasos, comenzando con la preparación de la estructura central. La ruta sintética generalmente incluye:
Formación de la estructura central: Esto implica la reacción de materiales de partida específicos en condiciones controladas para formar la estructura central de GR105659X.
Modificaciones del grupo funcional: Se introducen o modifican varios grupos funcionales para lograr las propiedades químicas deseadas.
Purificación: El producto final se purifica utilizando técnicas como la cristalización o la cromatografía para obtener un compuesto de alta pureza.
Análisis De Reacciones Químicas
GR105659X experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
GR105659X tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la quinasa TrkA y otras quinasas relacionadas.
Biología: Se utiliza para investigar el papel de la quinasa TrkA en varios procesos biológicos, incluida la señalización celular y el crecimiento.
Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades como el cáncer y los trastornos neurodegenerativos.
Industria: Puede utilizarse en el desarrollo de nuevos fármacos y agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de GR105659X implica la inhibición de la quinasa TrkA . Esta quinasa participa en varios procesos celulares, incluido el crecimiento y la diferenciación celular. Al inhibir la quinasa TrkA, GR105659X puede modular estos procesos, lo que lleva a posibles efectos terapéuticos. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización TrkA y los efectores aguas abajo.
Comparación Con Compuestos Similares
GR105659X se puede comparar con otros inhibidores de la quinasa TrkA. Algunos compuestos similares incluyen:
GW441756: Otro inhibidor de la quinasa TrkA con efectos inhibitorios similares.
K252a: Un inhibidor de la quinasa TrkA bien conocido que se utiliza en varios estudios de investigación.
CEP-701: Un inhibidor de la quinasa TrkA con aplicaciones terapéuticas potenciales.
GR105659X es único debido a su estructura química específica y su perfil inhibitorio, que puede ofrecer ventajas en ciertos contextos de investigación y terapéuticos.
Propiedades
Fórmula molecular |
C17H13NO2 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one |
InChI |
InChI=1S/C17H13NO2/c19-11-6-8-12-10(9-11)5-7-13(12)16-14-3-1-2-4-15(14)18-17(16)20/h1-4,6,8-9,19H,5,7H2,(H,18,20) |
Clave InChI |
VZCJCGYMMSXPBM-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=CC=C2)/C1=C3CCC4=C\3C=CC(O)=C4 |
SMILES canónico |
C1CC(=C2C3=CC=CC=C3NC2=O)C4=C1C=C(C=C4)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GR-105659-X; GR105659 X; GR 105659X; GR105659X |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide](/img/structure/B1192727.png)


